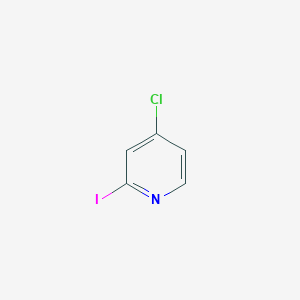

4-Chloro-2-iodopyridine

Description

Overview of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of organic molecules. enpress-publisher.comrsc.org This scaffold is prevalent in numerous important natural products, including vitamins and alkaloids. mdpi.comnih.gov In the realm of medicinal chemistry, pyridine derivatives are highly sought after due to their ability to enhance the pharmacological properties of drug candidates, such as improving aqueous solubility and bioavailability. enpress-publisher.commdpi.com The adaptability of the pyridine nucleus as both a reactant and a foundational structure for modification makes it a privileged scaffold in drug discovery. enpress-publisher.comrsc.org Consequently, pyridine-based systems are integral to a wide range of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govfrontiersin.org

Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically increases its synthetic utility, transforming it into a versatile building block. eurekalert.orgnih.gov Halogenated pyridines are crucial intermediates in organic synthesis because the carbon-halogen bond provides a reactive handle for introducing a wide variety of functional groups. nih.govchemrxiv.org This is typically achieved through two main classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. benthambooks.commountainscholar.org

The position and nature of the halogen substituents significantly influence the molecule's reactivity, allowing chemists to perform site-selective modifications. chemrxiv.orgacs.org For instance, the differing reactivity between various halogens (e.g., iodine, bromine, chlorine, fluorine) enables sequential and controlled functionalization of the pyridine core. This strategic approach is fundamental to constructing complex, highly substituted pyridine derivatives that are often difficult to synthesize by other means. eurekalert.orgnih.gov The ability to selectively form carbon-carbon and carbon-heteroatom bonds makes halopyridines indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Specific Research Context of 4-Chloro-2-iodopyridine within Dihalogenated Pyridine Chemistry

Within the class of dihalogenated pyridines, this compound stands out as a particularly valuable synthetic intermediate due to the distinct reactivity of its two halogen atoms. The carbon-iodine (C-I) bond at the 2-position is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine (C-Cl) bond at the 4-position. This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to selectively functionalize the 2-position while leaving the 4-chloro substituent intact for subsequent transformations.

A key research context for this compound involves its relationship with 2,4-dichloropyridine (B17371). While methods exist to achieve C4-selective cross-coupling of 2,4-dichloropyridines, it is noted that the conventional site of reactivity is the C2 position. nih.gov Interestingly, research has shown that the addition of potassium iodide (KI) to reactions with 2,4-dichloropyridine can lead to an in-situ halogen exchange, forming 2-chloro-4-iodopyridine (B15674). This intermediate then undergoes highly selective cross-coupling at the more reactive C4-iodine position. nih.gov This strategy effectively reverses the inherent reactivity pattern of the starting dichlorinated pyridine.

This ability to direct reactions to a specific site allows for a programmed, stepwise synthesis of polysubstituted pyridines. For example, a Suzuki or Sonogashira coupling can be performed at the C2-position of this compound, followed by a nucleophilic aromatic substitution at the C4-position. researchgate.netlookchem.com This sequential functionalization provides a powerful pathway to novel molecular architectures that are central to the development of new medicines and functional materials. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22918-03-2 | scbt.comalfa-chemistry.com |

| Molecular Formula | C₅H₃ClIN | alfa-chemistry.comnih.gov |

| Molecular Weight | 239.44 g/mol | scbt.comalfa-chemistry.com |

| Appearance | White to light yellow powder or crystals | J&W Pharmlab |

| InChI Key | GGGYBMCVKQXJBU-UHFFFAOYSA-N | alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYBMCVKQXJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463774 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22918-03-2 | |

| Record name | 4-Chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Iodopyridine and Analogous Halogenated Pyridines

Regioselective Halogenation Approaches to Pyridine (B92270) Systems

The precise placement of halogen substituents on a pyridine ring is crucial for its subsequent use in chemical synthesis. nsf.govnih.gov Various strategies have been devised to control the regioselectivity of halogenation, ranging from direct electrophilic attack to more nuanced metal-mediated and ring-opening techniques.

Electrophilic Halogenation Strategies for Pyridine Ring Functionalization

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to its electron-deficient character. nih.govchemrxiv.org The nitrogen atom deactivates the ring towards electrophilic attack, making harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, necessary. nih.govchemrxiv.org These methods often lead to a mixture of regioisomers and have a limited substrate scope. nih.govchemrxiv.org

Despite these challenges, electrophilic halogenation can be achieved with some degree of regioselectivity, typically favoring the 3-position. nih.govchemrxiv.org For activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, milder conditions using reagents like N-bromosuccinimide (NBS) can be employed. researchgate.net The reactivity and regioselectivity in these cases are influenced by the nature and position of the activating substituent. researchgate.net For instance, the bromination of activated pyridines with NBS can yield monobrominated derivatives with high regioselectivity. researchgate.net

However, for unactivated pyridines, direct electrophilic halogenation remains a significant hurdle, often necessitating alternative strategies to achieve the desired substitution pattern. nih.gov

Metalation-Directed Halogenation Techniques for Controlled Substitution

Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of pyridine rings. znaturforsch.com This technique involves the deprotonation of a C-H bond ortho to a directing group (DG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. znaturforsch.com This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at a specific position.

Common directing groups for the metalation of pyridines include halogens, alkoxy groups, and amides. arkat-usa.orgznaturforsch.com For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position using mesityllithium (B1247292) or phenyllithium, and subsequent quenching with an electrophile allows for the introduction of various substituents. arkat-usa.org Similarly, the use of lithium amides or alkyllithium reagents at low temperatures can achieve regioselective deprotonation. znaturforsch.com Milder conditions and greater functional group tolerance can be realized with ate-bases containing metals like Mg or Zn, or with TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com

This approach offers a high degree of control over the position of halogenation, overcoming the inherent electronic preferences of the pyridine ring. znaturforsch.com

Halogenation via Ring-Opening and Re-Cyclization Pathways (e.g., Zincke Imine Intermediates)

A novel and highly effective strategy for the 3-selective halogenation of pyridines involves a ring-opening and re-cyclization sequence via Zincke imine intermediates. nsf.govnih.govchemrxiv.org This method temporarily transforms the electron-deficient pyridine ring into a more reactive, acyclic, polarized alkene system. alfa-chemistry.comnsf.govnih.gov

The process begins with the N-activation of the pyridine, for example, with triflic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. nsf.govnih.gov This salt then undergoes nucleophilic attack by a secondary amine, such as dibenzylamine, leading to the opening of the pyridine ring and the formation of a Zincke imine. nsf.govnih.gov This acyclic intermediate readily undergoes electrophilic halogenation at the 3-position with high regioselectivity using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. nsf.govnih.govchemrxiv.org Subsequent ring-closure, often promoted by heating with ammonium (B1175870) acetate, regenerates the aromatic pyridine ring, now functionalized with a halogen at the 3-position. nsf.govnih.gov

This one-pot protocol has proven to be broadly applicable to a wide range of substituted pyridines and is even suitable for the late-stage halogenation of complex molecules. nsf.govnih.gov Computational studies have shown that the selectivity-determining step can vary depending on the nature of the halogen electrophile. nsf.govnih.govchemrxiv.org

Selective Halogenation Using Designed Phosphine (B1218219) Reagents

A targeted approach for the 4-selective halogenation of pyridines utilizes specially designed phosphine reagents. nih.govnih.govacs.org This two-step strategy involves the installation of a heterocyclic phosphine at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. nih.govnih.govacs.org This phosphonium group then acts as a leaving group and can be displaced by a halide nucleophile, such as those from metal halides or halogen acids. nih.govchemrxiv.org

The key to this method is the design of the phosphine reagent itself. nih.govacs.org By incorporating electron-deficient pyridine ligands into the phosphine, the resulting phosphonium salts become more susceptible to nucleophilic attack by halides. nih.govacs.org Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govacs.org This method is effective for a broad range of unactivated pyridines and can be applied to the late-stage functionalization of complex pharmaceutical compounds. nih.govnih.govacs.org

Interconversion and Functionalization of Existing Halogenated Pyridines

Once a halogenated pyridine is synthesized, it can be further modified through various reactions, significantly expanding its synthetic utility.

Halogen-Metal Exchange Reactions for Pyridine Derivatization

Halogen-metal exchange is a powerful tool for the derivatization of halogenated pyridines. znaturforsch.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) for a metal, most commonly lithium. znaturforsch.com The resulting organometallic intermediate can then react with a wide array of electrophiles to introduce new functional groups.

The regioselectivity of the halogen-metal exchange can be controlled by carefully selecting the organolithium reagent and the reaction conditions. znaturforsch.com For instance, in di- or polyhalogenated pyridines, it is often possible to selectively exchange one halogen over another. znaturforsch.com Organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), can also be used for the exchange of more sensitive iodo- or bromopyridines. znaturforsch.com

A related phenomenon is the "halogen dance," where a halogen atom migrates to a different position on the pyridine ring under basic conditions. clockss.orgnih.govrsc.org This rearrangement can be synthetically useful, allowing for the functionalization of positions that are not directly accessible through other methods. clockss.org

The synthetic preparation of 4-chloro-2-iodopyridine itself can involve regioselective lithiation of a chloropyridine followed by substitution with an electrophile. chemicalbook.com Furthermore, 2-chloro-4-iodopyridine (B15674) is a valuable intermediate for creating disubstituted chloropyridine derivatives through regioselective lithiation and subsequent reactions. chemicalbook.com

Interactive Data Table: Synthetic Methodologies for Halogenated Pyridines

| Methodology | Key Features | Typical Reagents | Regioselectivity | References |

|---|---|---|---|---|

| Electrophilic Halogenation | Harsh conditions often required for unactivated pyridines; milder for activated pyridines. | Elemental halogens, Lewis/Brønsted acids, NBS | Generally 3-selective | nih.govnih.govchemrxiv.orgresearchgate.net |

| Metalation-Directed Halogenation | High regioselectivity controlled by a directing group. | Organolithium reagents, TMP-metal bases, electrophilic halogen sources | Ortho to the directing group | arkat-usa.orgznaturforsch.com |

| Zincke Imine Pathway | Mild conditions, high 3-selectivity via ring-opening/re-cyclization. | Tf₂O, secondary amine, NIS/NBS, NH₄OAc | Highly 3-selective | nsf.govnih.govchemrxiv.org |

| Designed Phosphine Reagents | Two-step process for 4-selective halogenation. | Designed phosphines, halide nucleophiles (metal halides/halogen acids) | 4-selective | nih.govchemrxiv.orgnih.govacs.org |

| Halogen-Metal Exchange | Functionalization of existing halopyridines. | Organolithium reagents, organomagnesium reagents, electrophiles | At the position of the exchanged halogen | znaturforsch.comchemicalbook.com |

Synthetic Routes to this compound and its Halogenated Relatives

The synthesis of specifically substituted halogenated pyridines, such as this compound, is a critical endeavor in organic chemistry, providing essential building blocks for pharmaceuticals and functional materials. Methodologies to achieve these specific substitution patterns often involve sophisticated strategies, including the controlled rearrangement of halogen atoms on the pyridine ring and the selective functionalization of already halogenated precursors.

2 Halogen Dance Rearrangements for Positional Isomerization and Functional Group Introduction

The halogen dance rearrangement (HDR) is a powerful transformation that facilitates the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This base-catalyzed reaction, also known as halogen scrambling or migration, provides access to substitution patterns that are often difficult to achieve through conventional methods. wikipedia.orgresearchgate.net The driving force for this rearrangement is thermodynamic, leading to the formation of a more stable organometallic intermediate. wikipedia.org

The process typically begins with the deprotonation of a halo-heteroaromatic compound by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. wikipedia.orgnih.gov This intermediate can then undergo a series of intermolecular halogen transfer steps, effectively moving the halogen across the ring. wikipedia.orgrsc.org The newly formed organolithium species can then be trapped by an electrophile, introducing a new functional group at a specific position. wikipedia.org

This methodology has been successfully applied to the synthesis of various substituted pyridines. For instance, the halogen dance has been utilized in the synthesis of dihalogenated pyridinyl silicon rhodamine for mitochondrial imaging. beilstein-journals.org In this synthesis, 3-bromo-2-chloropyridine (B150940) undergoes a halogen dance reaction initiated by n-butyllithium to form a lithiated dihalopyridine intermediate, which is then condensed with a silicon xanthone. beilstein-journals.org

The selectivity of the halogen dance reaction is highly dependent on reaction conditions, particularly temperature. nih.gov For example, in the lithiation of 2-chloro-3-bromopyridine, lower temperatures (-60 °C) favor the kinetic deprotonation product, while higher temperatures (-20 °C) promote the thermodynamic halogen dance product. nih.gov

The halogen dance can also involve different halogen migration patterns, including 1,2-, 1,3-, and 1,4-shifts. researchgate.netclockss.org A one-pot synthesis of 2-chloro-3,4-diiodopyridine (B176591) from 2-chloropyridine (B119429) has been achieved through a directed ortho-metalation (DoM)/halogen dance mechanism. researchgate.net This highlights the utility of combining the halogen dance with other synthetic strategies to access highly substituted pyridines.

Recent research has also explored the synthesis of unique, heavily halogenated pyridines using this rearrangement. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine have been synthesized via halogen dance reactions, providing valuable intermediates for creating pentasubstituted pyridines. nih.govacs.org

Table 1: Examples of Halogen Dance Rearrangements on Halogenated Pyridines

| Starting Material | Base | Key Conditions | Product(s) | Reference |

| 3-Bromo-2-chloropyridine | n-BuLi | -78 °C | Lithiated dihalopyridine intermediate | beilstein-journals.org |

| 2-Chloro-3-bromopyridine | LDA | -20 °C | Thermodynamic HD product | nih.gov |

| 2-Chloropyridine | LDA | - | 2-Chloro-3,4-diiodopyridine | researchgate.net |

| 5-Bromo-2-chloro-4-fluoropyridine | - | - | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | nih.govacs.org |

| 3-Bromo-6-chloro-4-fluoropyridine | - | - | 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | nih.govacs.org |

3 Selective Functionalization of Polyhalogenated Pyridines

The selective functionalization of polyhalogenated pyridines offers a direct route to complex and valuable molecules by leveraging the differential reactivity of the various halogen substituents. nih.govacs.org This approach is particularly useful for introducing a range of functional groups in a controlled and site-selective manner, often through cross-coupling reactions. nih.govresearchgate.net

This differential reactivity allows for sequential cross-coupling reactions on polyhalogenated pyridines. For example, in a pyridine ring containing both iodine and chlorine, the more reactive C-I bond can be selectively functionalized first, leaving the C-Cl bond intact for a subsequent transformation. This strategy has been employed in the synthesis of disubstituted chloropyridine derivatives from this compound. chemicalbook.com The process involves a regioselective lithiation followed by substitution with an electrophile. chemicalbook.com

Recent advancements have also focused on developing methods for the selective halogenation of pyridines at specific positions, particularly the C4 position, which can be challenging to access directly. nih.govchemrxiv.orgresearchgate.net One such strategy involves the formation of 4-pyridyl phosphonium salts, which can then be displaced by halide nucleophiles. nih.govchemrxiv.org This two-step approach has proven effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex molecules. nih.govchemrxiv.org

Furthermore, the selective substitution of polyhalogenated pyridines can be influenced by the nature of the nucleophile. In the reaction of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) with various nucleophiles, it was observed that soft nucleophiles, such as those centered on sulfur, preferentially substitute the iodine at the C4 position. In contrast, hard nucleophiles, like those centered on oxygen and nitrogen, tend to replace a chlorine atom at the C2/C6 position. This selectivity is explained by the Hard and Soft Acids and Bases (HSAB) principle.

Table 2: Selective Functionalization of Polyhalogenated Pyridines

| Substrate | Reagent(s) | Key Outcome | Reference |

| This compound | Butyllithium, Dimethylaminoethanol, Electrophile | Synthesis of disubstituted chloropyridines | chemicalbook.com |

| Polyhalogenated Pyridines | Palladium catalyst, Various coupling partners | Site-selective cross-coupling | nih.govresearchgate.net |

| Pyridines | Heterocyclic phosphines, Halide nucleophiles | Selective 4-halogenation | nih.govchemrxiv.org |

| 2,3,5,6-Tetrachloro-4-iodopyridine | S-centered nucleophiles | Substitution at the C4 position (iodine) | |

| 2,3,5,6-Tetrachloro-4-iodopyridine | O- or N-centered nucleophiles | Substitution at the C2/C6 position (chlorine) |

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 2 Iodopyridine

Metal-Catalyzed Cross-Coupling Reactions

The distinct electronic and steric environments of the chlorine and iodine atoms in 4-chloro-2-iodopyridine are pivotal to its reactivity in cross-coupling reactions. The carbon-iodine bond is inherently more susceptible to oxidative addition with transition metal catalysts like palladium when compared to the more robust carbon-chlorine bond. This differential reactivity is the foundation for the site-selective functionalization of the pyridine (B92270) ring.

Suzuki-Miyaura Coupling Applications and Regioselectivity

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of carbon-carbon bond formation. In the context of 2,4-dihalopyridines such as this compound, the conventional regioselectivity favors reaction at the C2 position. nih.govnih.gov This preference is attributed to the lower bond dissociation energy of the C2-halide bond. nih.gov

However, the choice of ligands and reaction conditions can invert this innate selectivity. The use of bulky, sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote cross-coupling at the C4 position with high selectivity. nih.govnih.gov For instance, a Pd/IPr catalytic system has been shown to be effective for C4-selective Suzuki couplings of 2,4-dichloropyridines, achieving a C4:C2 selectivity of approximately 10:1. nih.govresearchgate.net This ligand-controlled approach allows for the installation of various aryl and heteroaryl groups at the C4 position while preserving the C2-chloro substituent for subsequent transformations. nih.gov

Furthermore, "Jeffery" conditions, which are ligand-free and utilize simple palladium salts with tetraalkylammonium additives, have demonstrated a remarkable increase in C4-selectivity, achieving a ratio of greater than 99:1 for the C4-coupled product. nih.gov It is proposed that under these conditions, palladium nanoparticles are the active catalytic species, leading to this atypical selectivity. nih.govnih.gov

The regiochemical outcome can also be influenced by the nature of the palladium catalyst itself. Studies on 2,4-dibromopyridine (B189624) have shown that mononuclear palladium species typically yield C2-arylated products, whereas multinuclear palladium species, like Pd3-type clusters and nanoparticles, favor C4-arylation. acs.orgwhiterose.ac.uk This switch in selectivity is dependent on the palladium-to-ligand ratio and the presence of stabilizing salts. acs.orgwhiterose.ac.uk

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyridines

| Catalyst System | Substrate | Coupling Partner | Selectivity (C4:C2) | Reference |

| Pd/IPr | 2,4-Dichloropyridine (B17371) | Arylboronic acids | ~10:1 | nih.govresearchgate.net |

| Ligand-free "Jeffery" conditions | 2,4-Dichloropyridine | Phenylboronic acid | >99:1 | nih.gov |

| Mononuclear Pd | 2,4-Dibromopyridine | Arylboronic acids | C2-selective | acs.orgwhiterose.ac.uk |

| Multinuclear Pd (clusters/nanoparticles) | 2,4-Dibromopyridine | Arylboronic acids | C4-selective | acs.orgwhiterose.ac.uk |

| Pd-PEPPSI-IPr | 2,4-Dichloropyridine | Arylboronic acids | 2.5:1 to 10.4:1 | nih.gov |

Negishi Coupling and Organozinc Reagent Applications

The Negishi coupling, which pairs organic halides with organozinc reagents, is a versatile method for forming carbon-carbon bonds. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.orgorgsyn.org In the case of dihalopyridines, Negishi coupling provides a powerful tool for selective functionalization.

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Negishi coupling of 2,4-dihalopyridines can be controlled. While the inherent reactivity favors the C2 position, the use of specific catalytic systems can direct the reaction to the C4 position. A Pd/IPr catalytic system has been successfully employed for the C4-selective Negishi coupling of 2,4-dichloropyridine with various organozinc reagents, allowing for the introduction of both sp2 and sp3-hybridized carbon groups. nih.gov

The choice of the organozinc reagent can also influence the selectivity of the reaction. For instance, the coupling of 2,4-dichloropyridine with a 2-pyridyl zinc reagent resulted in the exclusive formation of the C4-coupled product. nih.gov This highlights the subtle interplay between the substrate, reagent, and catalyst in determining the reaction outcome.

The Negishi coupling has been utilized in the synthesis of complex molecules, including bipyridine derivatives, which are important ligands in coordination chemistry. orgsyn.org The chemoselectivity of the reaction allows for the selective coupling at a more reactive halogen site, leaving other halogens on the pyridine ring untouched for further functionalization. orgsyn.org

Table 2: C4-Selective Negishi Coupling of 2,4-Dichloropyridine

| Organozinc Reagent | Product | C4:C2 Ratio | Reference |

| 2-Pyridylzinc reagent | 2-Chloro-4-(2-pyridyl)pyridine | Only C4 product observed | nih.gov |

| Methylzinc reagent | 2-Chloro-4-methylpyridine | Minor C2-coupled product observed | nih.gov |

| Benzylzinc reagent | 2-Chloro-4-benzylpyridine | Minor C2-coupled product observed | nih.gov |

Stille Coupling Strategies

The Stille coupling utilizes a palladium catalyst to form a carbon-carbon bond between an organic halide and an organotin reagent. core.ac.uk This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. core.ac.uk

In the context of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for highly selective Stille couplings. The reaction occurs preferentially at the more reactive C-I bond at the 4-position, leaving the C-Cl bond at the 2-position intact. This chemoselectivity enables the sequential introduction of different substituents onto the pyridine ring.

A typical catalytic system for the Stille coupling of this compound involves a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), often in the presence of a copper(I) co-catalyst. This methodology has been instrumental in the synthesis of functionalized pyridines and bipyridines. researchgate.netsemanticscholar.org For example, the position-selective Stille coupling of 2,4-dibromopyridine with hexamethylditin has been shown to proceed with high regioselectivity for the C2 position. semanticscholar.org

The Stille reaction has proven to be a robust and scalable method, particularly in the synthesis of complex heterocyclic systems where other cross-coupling methods may be less effective. core.ac.uk

Sonogashira Coupling Pathways

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a primary method for constructing sp-sp² carbon-carbon bonds and is widely used in the synthesis of conjugated alkynes. researchgate.net

For 2,4-dihalopyridines, the Sonogashira coupling generally exhibits high regioselectivity for the more reactive halide. In the case of this compound, the reaction would be expected to occur selectively at the C2-iodo position due to the greater reactivity of the C-I bond compared to the C-Cl bond. However, studies on 2,4-dibromopyridines have shown that with a Pd(CF₃COO)₂/CuI/PPh₃ catalyst system, the reaction with arylacetylenes leads to the formation of 2-alkynylpyridines in good to high yields. researchgate.net This suggests a preference for reaction at the C2 position under these conditions.

The reaction conditions, including the choice of catalyst, base, and solvent, play a crucial role in the outcome of the Sonogashira coupling. scirp.org For instance, microwave-assisted Sonogashira coupling has been shown to be an efficient method for the synthesis of alkynylated pyridines. mdpi.com Ligand-free Sonogashira coupling protocols have also been developed, offering a more sustainable approach. rsc.org

The Sonogashira coupling provides a valuable pathway for introducing alkynyl moieties onto the pyridine ring, which can then serve as versatile intermediates for further synthetic transformations.

Kumada-Tamao-Corriu Coupling Reactions

The Kumada-Tamao-Corriu (or Kumada) coupling was the first palladium- or nickel-catalyzed cross-coupling reaction to be developed, involving the reaction of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org

In the context of dihalopyridines, the Kumada coupling offers another avenue for selective C-C bond formation. Similar to other cross-coupling reactions, the regioselectivity can be influenced by the catalyst and ligands. While conventional selectivity favors the C2 position, ligand-controlled C4-selective Kumada couplings of 2,4-dichloropyridine have been achieved using a Pd/IPr catalytic system. nih.gov This allows for the introduction of a variety of alkyl and aryl groups at the C4 position. nih.gov

Interestingly, the identity of the Grignard reagent can also impact the selectivity. For example, the reaction of 2,4-dichloropyridine with a 2-pyridyl Grignard reagent led to the exclusive formation of the C4-coupled product. nih.gov Studies on 2,4-dibromopyridine have also shown that the regioselectivity of the Kumada coupling can be switched from the typical C2- to the atypical C4-position by controlling the palladium-to-ligand ratio, with multinuclear palladium species favoring C4-arylation. acs.orgwhiterose.ac.uk

The Kumada coupling is a powerful tool for the synthesis of substituted pyridines, although the high reactivity of Grignard reagents can limit its functional group tolerance. wikipedia.orgsemanticscholar.org

Ligand-Controlled and Ligand-Free Systems in Cross-Coupling Reactivity

The regioselectivity of metal-catalyzed cross-coupling reactions of 2,4-dihalopyridines is not solely determined by the inherent reactivity of the C-X bonds but can be significantly influenced by the presence or absence of ligands.

Ligand-Controlled Systems: The use of specific ligands can override the intrinsic preference for C2-coupling and promote reaction at the C4 position. nih.gov Sterically bulky ligands, such as the N-heterocyclic carbene IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and the monophosphine QPhos, have been shown to induce C4-selectivity in Suzuki-Miyaura couplings of 2,4-dichloropyridine. nih.gov The Pd/IPr system, in particular, has demonstrated broad applicability for C4-selective Suzuki, Kumada, and Negishi couplings. nih.govresearchgate.net The prevailing theory is that these bulky ligands favor a 12-electron palladium intermediate, which alters the mechanism of oxidative addition and leads to the unconventional site selectivity. nih.gov

Ligand-Free Systems: Conversely, cross-coupling reactions can also be performed under ligand-free conditions, often leading to different regiochemical outcomes. "Jeffery" conditions, which typically involve a simple palladium salt, an inorganic base, and a tetraalkylammonium salt additive, have been found to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.gov It is hypothesized that under these conditions, palladium nanoparticles (PdNPs) are the catalytically active species. nih.govnih.gov The mechanism of selectivity in these ligand-free systems is thought to differ from that of the ligand-controlled reactions. nih.gov For instance, in some cases, it has been suggested that an initial halide exchange reaction may occur, forming a more reactive intermediate that then undergoes selective cross-coupling. nih.gov

The ability to switch between C2- and C4-selectivity by simply modifying the ligand or removing it altogether provides a powerful synthetic strategy for accessing a wider range of substituted pyridine derivatives. nih.govacs.org

Table 3: Comparison of Ligand-Controlled and Ligand-Free Systems for C4-Selectivity

| System | Key Features | Proposed Catalytic Species | Example Application | Selectivity (C4:C2) | Reference |

| Ligand-Controlled | Bulky ligands (e.g., IPr, QPhos) | Mononuclear Pd(0) | Suzuki coupling of 2,4-dichloropyridine | ~10:1 | nih.govresearchgate.net |

| Ligand-Free ("Jeffery" conditions) | No added ligand, tetraalkylammonium salt | Palladium Nanoparticles (PdNPs) | Suzuki coupling of 2,4-dichloropyridine | >99:1 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-poor aromatic systems like pyridine. youtube.com In the case of dihalogenated pyridines, the outcome of SNAr reactions is dictated by the interplay of several factors, including the nature of the nucleophile, the identity and position of the halogen atoms, and the reaction conditions.

Regioselectivity in Nucleophilic Attack on Dihalogenated Pyridines

The regioselectivity of nucleophilic attack on dihalogenated pyridines is a subject of considerable interest. Generally, positions 2- and 4- on the pyridine ring are activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.comstackexchange.com In dihalopyridines, the competition between two potential reaction sites introduces a layer of complexity.

For instance, in the case of 2,4-dichloropyridine, nucleophilic substitution typically occurs preferentially at the 4-position. stackexchange.comwuxiapptec.com This preference is often attributed to the greater LUMO coefficient at the C4 position compared to the C2 position. stackexchange.com However, the substitution pattern on the pyridine ring can significantly influence this selectivity. The presence of electron-donating groups at the C-6 position of 2,4-dichloropyrimidines, a related heterocyclic system, has been shown to reverse the selectivity, favoring attack at the C-2 position. wuxiapptec.com

In the context of this compound, the distinct nature of the two halogens adds another dimension to regioselectivity. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, which generally makes iodine a better leaving group in SNAr reactions. However, the position of the halogen also plays a crucial role. Studies on other polyhalogenated pyridines have demonstrated that regioselective substitution can be achieved by carefully controlling reaction conditions. thieme-connect.com For example, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been achieved with various nucleophiles, highlighting the possibility of selectively targeting one halogen over others. researchgate.net

Influence of Halogen Identity and Position on SNAr Efficiency

The identity of the halogen atom is a primary determinant of SNAr reaction efficiency. The typical order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is the reverse of the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, in some cases, the C-I bond can be more reactive, particularly in reactions where bond breaking becomes more significant in the transition state. strath.ac.uk

The position of the halogen on the pyridine ring is equally critical. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic displacement than those at the 3-position due to the effective stabilization of the intermediate Meisenheimer complex by the ring nitrogen. youtube.comresearchgate.net This principle is fundamental to understanding the reactivity of this compound, where both halogens are in activated positions.

Computational studies on related systems, such as dihalopyrimidines, have provided deeper insights into the factors governing reactivity. These studies often consider the LUMO (Lowest Unoccupied Molecular Orbital) energies and coefficients to predict the site of nucleophilic attack. wuxiapptec.com For dihalogenated pyridines, the interplay between the electronic effects of the two different halogens and their respective positions creates a unique reactivity profile that can be exploited for selective functionalization.

Directed Metalation and Subsequent Functionalization

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing group to guide a metalating agent, typically an organolithium or magnesium reagent, to a specific position, usually ortho to the directing group. baranlab.orguwindsor.ca

Lithiation and Magnesiation Strategies

The direct lithiation of pyridines can be challenging due to the propensity of organolithium reagents to add to the electron-deficient pyridine ring. baranlab.org However, the use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can mitigate this issue and enable regioselective deprotonation. uwindsor.canih.gov The choice of base and reaction conditions is crucial for achieving the desired regioselectivity. researchgate.net

In the case of halopyridines, the halogen atom itself can act as a directing group. For example, 2-bromopyridine (B144113) and 3-bromopyridine (B30812) have been regioselectively ortho-lithiated using LDA at low temperatures. acs.org Interestingly, the metalation of iodopyridines has also been successfully achieved with LDA, where the iodine atom directs the lithiation to the ortho position. This is often followed by a rapid "halogen dance" rearrangement to a more stable iodolithiopyridine species. acs.orgacs.org

Magnesiation, often employing reagents like TMPMgCl·LiCl, offers a milder alternative to lithiation with improved functional group tolerance. asynt.com This method has been successfully applied to the regioselective magnesiation of various dihalopyridines. asynt.com For instance, the magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine at the C6 position, followed by trapping with electrophiles, has been used to generate a variety of pentasubstituted pyridines. scilit.comacs.org

Directed ortho-Metalation (DoM) Applications in Pyridine Chemistry

Directed ortho-metalation (DoM) has become a cornerstone of modern pyridine chemistry, enabling the synthesis of a vast array of polysubstituted pyridines. nih.govacs.org A variety of directing groups can be employed, including amides, carbamates, and ethers. acs.orgarkat-usa.org These groups coordinate to the lithium or magnesium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

The general rules for DoM on substituted pyridines are well-established. For instance, a substituent at the C-3 position typically directs metalation to the C-4 position, while a C-4 substituent directs to the C-3 position. uwindsor.ca These principles, combined with the inherent directing ability of halogen atoms, provide a powerful toolkit for the selective functionalization of complex pyridine systems.

The application of DoM to dihalogenated pyridines like this compound would likely involve a careful consideration of the relative directing abilities of the chloro and iodo substituents, as well as the pyridine nitrogen itself. The potential for halogen dance rearrangements adds another layer of complexity and opportunity for synthetic diversification. acs.org

Reaction Mechanism Elucidation for Site-Selective Transformations

Understanding the underlying reaction mechanisms is paramount for predicting and controlling the outcomes of reactions involving this compound. Both SNAr and directed metalation pathways are governed by subtle electronic and steric effects that dictate regioselectivity.

In SNAr reactions, the formation of a Meisenheimer complex is a key intermediate. youtube.com The stability of this complex, which is influenced by the ability of the substituents and the ring nitrogen to delocalize the negative charge, determines the preferred site of attack. stackexchange.comresearchgate.net Computational studies can provide valuable insights into the relative energies of different transition states and intermediates, helping to rationalize observed regioselectivities. wuxiapptec.com

For directed metalation reactions, the mechanism often involves the formation of a complex between the directing group and the metalating agent, which lowers the activation energy for deprotonation at the ortho position. baranlab.org In the case of halopyridines, the "halogen dance" phenomenon is a fascinating mechanistic pathway where an initial lithiation is followed by a rearrangement to a thermodynamically more stable organolithium species. acs.org This process has been observed in the lithiation of iodopyridines and can be exploited for the synthesis of otherwise inaccessible isomers. acs.orgacs.org

The elucidation of these mechanisms often involves a combination of experimental studies, such as kinetic analysis and trapping of intermediates, and computational modeling. For this compound, a detailed mechanistic investigation would need to consider the competition between SNAr at the C-2 and C-4 positions, as well as the potential for directed metalation and subsequent rearrangements, to fully map its reactivity landscape.

Advanced Spectroscopic and Diffraction Characterization of 4 Chloro 2 Iodopyridine and Its Derivatives

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 4-Chloro-2-iodopyridine and its derivatives.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For a successful analysis, a single crystal of the compound, ideally at least 0.02 mm in size, is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uhu-ciqso.esub.edu The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. ub.edu

In the context of this compound derivatives, SC-XRD has been instrumental in confirming molecular structures and understanding intermolecular interactions. For instance, the crystal structure of a pyrithione (B72027) derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-), was confirmed by X-ray crystallography, revealing a monoclinic crystal system with the space group C2/c. mdpi.com Similarly, the structures of various pyrimidyl chalcogen compounds, including those derived from 2,4-dichloropyrimidine, have been determined by X-ray crystallography, providing valuable data on their molecular geometries. researchgate.net The formation of N···I halogen-bonded complexes between pyridine (B92270) derivatives and dihalogens has also been extensively studied using SC-XRD, confirming the nature of these non-covalent interactions. worktribe.com

Table 1: Example Crystal Data from Single-Crystal X-ray Diffraction Analysis

| Compound | Crystal System | Space Group | Key Parameters |

| bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) | Monoclinic | C2/c | a = 20.9638(10) Å, b = 6.8597(3) Å, c = 15.9721(7) Å, β = 106.708(5)° |

| 4-chloro-2-(phenylselanyl)pyrimidine | Orthorhombic | Pbca | a = 15.541(3) Å, b = 7.567(2) Å, c = 16.985(4) Å |

| 2-(p-tolylselanyl)-4-chloropyrimidine | Monoclinic | P2₁/c | a = 11.119(2) Å, b = 7.962(2) Å, c = 13.926(3) Å, β = 109.91(3)° |

Note: This table presents illustrative data and is not an exhaustive list.

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze the crystalline nature of materials. ucmerced.edu It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and analyzing the microstructure of a sample. ucmerced.edunih.gov Unlike SC-XRD, PXRD can be performed on polycrystalline or powdered samples, making it a more accessible technique for routine analysis. ub.edu The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

PXRD is frequently used in conjunction with other analytical methods to characterize new compounds. For example, a new supramolecular cocrystal of 2-amino-3-bromopyridine (B76627) with 4-hydroxybenzoic acid was characterized by powder XRD, in addition to single-crystal X-ray analysis and NMR spectroscopy. tandfonline.com The technique has also been employed to study spin-crossover behavior in iron(II) complexes, where variable temperature PXRD can track phase transitions. researchgate.net Furthermore, modern computational methods can now utilize PXRD data for ab initio crystal structure prediction, offering a powerful tool when suitable single crystals are unavailable. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. It is based on the magnetic properties of atomic nuclei and is a cornerstone of modern chemical analysis. msu.eduyoutube.com

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules, including this compound and its derivatives. docbrown.info

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). docbrown.info For derivatives of this compound, the aromatic protons on the pyridine ring typically appear as distinct signals in the downfield region of the spectrum. For example, the ¹H NMR spectrum of 2-chloropyridine (B119429) N-oxide shows signals in the aromatic region corresponding to the protons on the pyridine ring. rsc.org

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. youtube.com The chemical shift of each signal provides information about the electronic environment of the carbon atom. For instance, in the ¹³C NMR spectrum of 2-methylpyridine (B31789) N-oxide, the methyl carbon appears at a distinct chemical shift compared to the aromatic carbons. rsc.org The chemical shifts of the pyridine carbons in derivatives of this compound can be used to determine the position of substituents.

Table 2: Illustrative ¹H and ¹³C NMR Data for Pyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methylpyridine N-Oxide | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, 1H, Ar-H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

| 4-Methylpyridine N-Oxide | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) | 20.1, 126.6, 138.0, 138.4 |

| 2-Chloropyridine N-Oxide | 7.28-7.32 (m, 2H, Ar-H), 7.55-7.58 (m, 1H, Ar-H), 8.40-8.41 (m, 1H, Ar-H) | 123.8, 126.0, 126.9, 140.3, 141.5 |

Note: Data is illustrative and obtained from various pyridine derivatives. Chemical shifts are dependent on the solvent and specific derivative. rsc.org

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is invaluable for establishing the connectivity of proton spin systems within a molecule. canterbury.ac.nz

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.org It is a highly sensitive technique for assigning carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are bonded. ipb.pt It is essential for determining the stereochemistry and conformation of molecules.

These 2D NMR techniques have been successfully applied to determine the complete structure of complex heterocyclic compounds. bas.bg

Solid-State NMR Applications in Pharmaceutical Analysis

Solid-state NMR (ssNMR) has emerged as a critical analytical tool in the pharmaceutical industry for characterizing the solid forms of drugs and excipients. bruker.com It provides detailed information on molecular structure, conformation, and intermolecular interactions in the solid state, which can be different from the solution state. nih.govresearchgate.net

ssNMR is particularly valuable for:

Polymorph identification and quantification: It can distinguish between different crystalline forms (polymorphs) and amorphous content in a drug substance or product. researchgate.net

Structural characterization of non-crystalline materials: It can provide structural insights into amorphous solids, for which single-crystal diffraction is not possible. nih.gov

Analysis of drug formulations: ssNMR can be used to study drug-excipient interactions and to monitor for changes in the solid form during manufacturing and storage. bruker.comresearchgate.net

The technique is non-destructive and can be applied to intact samples, making it a powerful tool for quality control and stability testing in the pharmaceutical industry. bruker.comnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the unambiguous identification and structural elucidation of this compound and its derivatives. The technique provides precise molecular weight information and offers insights into the molecule's stability and fragmentation pathways under ionization.

For this compound (C₅H₃ClIN), the mass spectrum is characterized by a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion (M⁺) peak will be accompanied by a significant M+2 peak, with an intensity ratio of about one-third of the main M⁺ peak. chemguide.co.ukwpmucdn.commiamioh.edu This isotopic pattern is a definitive marker for the presence of a single chlorine atom in the molecule or its fragments. The molecular ion containing the ³⁵Cl isotope would have a mass-to-charge ratio (m/z) corresponding to the nominal mass of the compound, while the ion with ³⁷Cl would appear at M+2. chemguide.co.uk

Fragmentation analysis reveals the relative strengths of the chemical bonds within the structure. The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond and is therefore more susceptible to cleavage upon ionization. A primary and dominant fragmentation pathway for this compound is the loss of the iodine atom, resulting in a prominent peak corresponding to the [M-I]⁺ fragment. Further fragmentation can occur through the loss of the chlorine atom or the cleavage of the pyridine ring itself. Common fragmentation patterns in aromatic and heterocyclic compounds involve the loss of small neutral molecules. libretexts.orgsavemyexams.com High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition with high accuracy. researchgate.net

Table 1: Expected Mass Spectrometric Data for this compound

| Ion/Fragment | Description | Expected m/z | Key Features |

|---|---|---|---|

| [C₅H₃³⁵ClIN]⁺ | Molecular Ion (M⁺) | ~239 | Base peak or significant intensity. |

| [C₅H₃³⁷ClIN]⁺ | Molecular Ion (M+2) | ~241 | Isotopic peak with ~1/3 intensity of M⁺, confirming presence of Cl. chemguide.co.uk |

| [C₅H₃³⁵Cl]⁺ | Loss of Iodine | ~112 | Often a major fragment due to the labile C-I bond. |

| [C₅H₃I]⁺ | Loss of Chlorine | ~204 | Less favored than I loss, but possible. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

The FT-IR and Raman spectra of this compound exhibit several key features:

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring appear in the 1600-1000 cm⁻¹ region. For instance, the C-C ring breathing mode for substituted pyridines is typically observed as a strong band near 1000 cm⁻¹. asianpubs.org

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending modes appear at lower frequencies (900-650 cm⁻¹).

Carbon-Halogen Vibrations: The carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds have distinct vibrational frequencies. The C-Cl stretching vibration is typically found in the range of 800-600 cm⁻¹. Due to the heavier mass of iodine, the C-I stretching vibration occurs at a much lower frequency, generally around 500 cm⁻¹. These bands are crucial for confirming the presence and substitution pattern of the halogens.

Studies on analogous compounds, such as 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide and other chloropyridines, provide a basis for assigning the vibrational modes of this compound. asianpubs.orgrsc.org Both FT-IR and Raman spectroscopy offer complementary information; some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete structural analysis. ijtsrd.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Halogenated Pyridines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium | asianpubs.org |

| C=C/C=N Ring Stretch | 1600-1400 | Strong to Medium | Strong to Medium | asianpubs.orgijtsrd.com |

| Ring Breathing | ~1000 | Strong | Strong | asianpubs.org |

| C-Cl Stretch | 800-600 | Strong | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probes

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic structure of this compound by measuring its electronic transitions. The UV-Vis spectrum of pyridine and its derivatives is typically characterized by two main types of transitions originating from the aromatic system: π-π* and n-π* transitions. aip.org

π-π Transitions:* These are generally high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine derivatives, these transitions are often observed in the far-UV region, typically below 270 nm. rsc.orgaip.org

n-π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. They are of lower intensity compared to π-π* transitions and appear at longer wavelengths, usually above 270 nm. aip.org

The presence of halogen substituents (Cl and I) on the pyridine ring acts as auxochromes, influencing the energy levels of the molecular orbitals and thus causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). A study on 2-chloropyridine and other monohalogenated pyridines revealed that n-π* transitions are sensitive to solvent polarity, often exhibiting a blue shift (hypsochromic shift) in polar solvents like ethanol (B145695) compared to nonpolar solvents like iso-octane. aip.org In some 2-substituted halopyridines, the n-π* transition may not be distinctly observed. aip.org

Furthermore, the formation of charge-transfer complexes, for instance between a halopyridine and an iodine source like iodine monochloride (ICl), can be monitored by UV-Vis spectroscopy. researchgate.netresearchgate.net The appearance of a new, distinct absorption band confirms the electronic interaction between the donor (the pyridine) and the acceptor (the interhalogen compound), providing further insight into the electronic properties of the molecule. researchgate.netresearchgate.net For derivatives like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, strong absorption bands have been noted in the 225–242 nm range, attributed to singlet-singlet electronic transitions. rsc.org

Table 3: Typical Electronic Transitions for Halogenated Pyridines

| Transition Type | Typical Wavelength Range (nm) | Solvent | Characteristics | Reference |

|---|---|---|---|---|

| π-π* | 200-270 | Iso-octane, Ethanol | High intensity (High ε), sensitive to substitution. | rsc.orgaip.org |

| n-π* | 270-300 | Iso-octane | Low intensity (Low ε), often shows blue shift in polar solvents. | aip.org |

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Iodopyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to understand various aspects of 4-chloro-2-iodopyridine's chemistry.

Molecular Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For similar substituted pyridines, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to predict molecular structures with good accuracy when compared to experimental data. ijesit.com

A crucial aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons, and its energy indicates the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. ijesit.commdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.org Analysis of these frontier orbitals helps in understanding the charge transfer interactions within the molecule. ijesit.com

| Parameter | Bond | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-N | 1.34 Å |

| Bond Angle | Cl-C-C | 118.5° |

| Bond Angle | C-N-C | 117.2° |

| The data in this table is illustrative and based on calculations for 5-chloro-2-hydroxypyridine. ijesit.com The actual values for this compound would require specific calculations. |

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of this compound and the pathways of its reactions. By modeling the transition states and intermediates, DFT can determine activation energies, which are the energy barriers that must be overcome for a reaction to occur. This information is crucial for understanding reaction mechanisms and kinetics.

For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT can be used to compare the energy barriers for substituting the chloro versus the iodo group, providing a rationale for the observed regioselectivity. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine at the 4-position a better leaving group in nucleophilic substitutions and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. DFT studies on related halopyridines have been used to compute the oxidative addition process in palladium-catalyzed reactions to understand this site-selectivity.

Computational Insights into Regioselectivity and Electronic Factors

The presence of two different halogen atoms and a nitrogen atom in the pyridine (B92270) ring of this compound creates a complex electronic landscape that governs its regioselectivity in chemical reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the α (C-2, C-6) and γ (C-4) positions towards nucleophilic attack.

Computational studies, particularly DFT, can map the electron density and electrostatic potential surface of the molecule to identify electron-deficient sites prone to nucleophilic attack and electron-rich regions susceptible to electrophilic attack. For instance, in dihalopyridines, the position of nucleophilic attack is a critical aspect of their chemistry. DFT calculations can help predict whether a reaction is more likely to occur at the C-Cl or C-I bond. Studies on the functionalization of trihalogenated pyridines have highlighted the significant influence of a 2-chloro substituent on the regioselectivity of metalation reactions, sometimes inverting the expected outcome compared to 2-unsubstituted pyridines. mdpi.com

Quantum Chemical Modeling for Spectroscopic Property Prediction

Quantum chemical methods, including DFT, are valuable for predicting the spectroscopic properties of molecules like this compound. tandfonline.com These calculations can simulate various types of spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), which can then be compared with experimental data to confirm the molecular structure. tandfonline.comacs.org

For instance, the vibrational frequencies calculated using methods like B3LYP/6-311++G(d,p) often show good agreement with experimental FT-IR and FT-Raman spectra. ijesit.comtandfonline.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing theoretical support for the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov The prediction of UV-Visible spectra using time-dependent DFT (TD-DFT) can help in understanding the electronic transitions within the molecule. science.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Mapping

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for visualizing the charge distribution on a molecule and predicting its reactivity. mdpi.com The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. mdpi.comresearchgate.net For pyridine derivatives, the lone pair of electrons on the nitrogen atom often corresponds to a region of negative electrostatic potential. mdpi.com In 4-iodopyridine, the iodine atom can also exhibit a region of positive potential, known as a σ-hole, which can participate in halogen bonding. researchgate.net MEP analysis provides a visual and intuitive way to understand the reactive behavior of this compound. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships. By calculating various molecular descriptors, such as electronic properties (HOMO-LUMO energies, charge distribution) and steric parameters, it is possible to correlate these features with the observed reactivity of a molecule.

For this compound, computational studies can elucidate how the interplay of the chloro and iodo substituents, along with the pyridine nitrogen, influences its reactivity in different chemical transformations. For example, DFT calculations can quantify the electron-withdrawing effects of the halogens and the nitrogen atom, explaining the activation of the pyridine ring towards nucleophilic substitution. Furthermore, by modeling reaction intermediates and transition states, computational methods can provide a detailed understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov

Strategic Applications of 4 Chloro 2 Iodopyridine As a Versatile Synthetic Building Block

Key Intermediate in Pharmaceutical Synthesis and Drug Discovery

4-Chloro-2-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comchemicalbook.com Its utility stems from the differential reactivity of the chlorine and iodine substituents, allowing for selective chemical transformations. The carbon-iodine bond is more susceptible to cross-coupling reactions, while the carbon-chlorine bond can be targeted in subsequent steps. This distinct reactivity profile makes it an invaluable intermediate for constructing complex molecular architectures found in many biologically active molecules.

Precursors for Anti-Cancer and Anti-Inflammatory Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound provides a versatile platform for the development of novel therapeutic agents. It is a key intermediate in the synthesis of various compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.comchemimpex.com For instance, it is a precursor in the synthesis of certain protein kinase inhibitors, a class of targeted cancer therapies. Derivatives of this compound have also been explored for their potential as anti-inflammatory agents, with some showing promise as inhibitors of enzymes like COX-2, which are involved in inflammation pathways.

| Precursor Compound | Synthesized Compound Class | Therapeutic Application |

| This compound | Pyridine derivatives | In-vitro cytotoxicity against cancer cell lines |

| 2-Chloro-4-iodopyridine (B15674) | Protein kinase ERK2 inhibitors | Targeted cancer therapy |

| 4-Chloro-2-pyridinecarboxaldehyde | Antipyretic and anti-inflammatory agents | Inflammation treatment nordmann.globalgoogle.com |

| 5-Chloro-2-fluoro-4-iodopyridine | Heterocyclic compounds | Development of novel anti-cancer agents chemimpex.com |

Synthesis of Kinase Inhibitors and Neurological Drugs

The unique structural features of this compound make it an important starting material for the synthesis of kinase inhibitors. chemicalbook.com For example, 2-chloro-4-iodopyridine is a key starting material for the synthesis of 4-(difluoromethyl)pyridin-2-amine, a crucial intermediate for several protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase. acs.org The development of these inhibitors is significant for cancer research. acs.orgunimi.it Furthermore, the pyridine framework is a common feature in drugs targeting the central nervous system, and this compound derivatives are utilized in the development of neurological drugs. chemicalbook.com

Development of Biologically Active Molecules and Privileged Structures

This compound is a valuable building block for creating a diverse range of biologically active molecules. chemimpex.com Its ability to participate in various chemical reactions allows for the introduction of different functional groups, leading to the synthesis of novel compounds with potential therapeutic applications. chemimpex.comlookchem.com The substituted pyridine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com This makes this compound and its derivatives highly sought-after intermediates in drug discovery programs. chemicalbook.comchemimpex.com

Late-Stage Functionalization in Complex Pharmaceutical Scaffolds

Late-stage functionalization is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The reactivity of the halogens on the this compound ring system makes it amenable to such modifications. nih.gov For instance, the selective reaction at one halogen site allows for the introduction of new functional groups without altering the core structure of a complex pharmaceutical scaffold. acs.orgresearchgate.net This strategy can be more efficient than synthesizing each analog from scratch.

Building Block for Agrochemical Development (Pesticides and Herbicides)

The applications of this compound extend beyond pharmaceuticals into the agrochemical industry. chemimpex.comlookchem.com It serves as a key intermediate in the synthesis of new pesticides and herbicides. chemimpex.comchemimpex.com The incorporation of the substituted pyridine moiety can contribute to the biological activity of these agricultural products, aiding in the development of more effective and selective agents for crop protection. chemimpex.comchemimpex.comlookchem.com The versatility of this building block allows for the creation of a wide range of agrochemicals with specific applications to improve crop yields. chemicalbook.comlookchem.com

Contributions to Advanced Materials Synthesis (e.g., Polymers, Coatings)

In the realm of materials science, this compound and its derivatives are utilized in the synthesis of advanced materials. chemimpex.com They can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance. chemimpex.com The unique electronic and structural characteristics of the halogenated pyridine ring can be leveraged to create materials with specific optical and electronic properties, finding potential applications in fields like organic electronics.

Synthesis of Complex Organic Molecules and Novel Heterocyclic Compounds

The differential reactivity of its two halogen atoms makes this compound an exceptionally versatile building block for the synthesis of complex organic molecules and novel heterocyclic systems. The greater reactivity of the carbon-iodine bond at the 4-position allows for selective functionalization through a variety of transition-metal-catalyzed cross-coupling reactions, leaving the chlorine at the 2-position intact for subsequent transformations.

This regioselective approach is central to its synthetic utility. Chemists can perform reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) almost exclusively at the C-4 position. chemimpex.com This enables the introduction of a wide range of aryl, alkenyl, alkynyl, and amino moieties onto the pyridine scaffold. Once the 4-position is functionalized, the less reactive chlorine atom at the C-2 position can be targeted for nucleophilic aromatic substitution, often under more forcing conditions, allowing for the sequential introduction of a second, different functional group.

This step-wise functionalization strategy is a powerful tool for creating polysubstituted pyridines, which are common structural motifs in pharmaceuticals and agrochemicals. chemimpex.comchempanda.com For example, the compound has been used as a precursor in the synthesis of other highly substituted heterocycles, such as 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), which itself can undergo further regioselective substitutions with various nucleophiles. The ability to precisely control the placement of multiple, distinct substituents around the pyridine ring is critical for exploring structure-activity relationships in drug discovery and materials science. innospk.com

Table 2: Synthetic Reactions Utilizing this compound

| Reaction Type | Reagent Class | Bond Formed | Position | Catalyst System (Typical) | Source(s) |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C | 4 | Palladium complexes (e.g., Pd(PPh₃)₄) | chemimpex.com |

| Stille Coupling | Organostannanes | C-C | 4 | Palladium complexes (e.g., PdCl₂(PPh₃)₂) | chemimpex.com |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | 4 | Palladium/Copper complexes | |

| Buchwald-Hartwig Amination | Amines | C-N | 4 | Palladium complexes | |

| Nucleophilic Aromatic Substitution | Various Nucleophiles | C-Nu | 2 | Typically requires more forcing conditions |

Ligand Development for Transition Metal Complexes and Catalysis

Pyridine and its derivatives are fundamental components in coordination chemistry, widely used as ligands for transition metals due to the availability of the nitrogen atom's lone pair of electrons for metal binding. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of sophisticated ligands used in catalysis and the construction of supramolecular structures. chemimpex.com

Derivatives of this compound can be elaborated into more complex, multidentate ligand systems. For instance, it can serve as a starting point for creating pincer-type ligands or specialized bidentate ligands like the PyOx (pyridinyloxazoline) class, which are renowned for their effectiveness in asymmetric catalysis. The synthetic pathway to these ligands often involves the sequential substitution of the halogen atoms, demonstrating the importance of having a versatile starting material. Similarly, the synthesis of 4'-substituted terpyridines, which are workhorse ligands in both catalysis and supramolecular chemistry, can utilize intermediates derived from halogenated pyridines. beilstein-journals.org The ability to introduce functionality at specific positions allows for the creation of tailored ligands that can direct the outcome of chemical reactions, stabilize specific oxidation states of a metal, or self-assemble into complex architectures. beilstein-journals.org

Future Directions and Emerging Research Avenues for 4 Chloro 2 Iodopyridine Chemistry

Development of Novel and Sustainable Synthetic Routes